molecular formula C16H13Cl2IO3 B3036499 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde CAS No. 345980-29-2

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

Cat. No.: B3036499
CAS No.: 345980-29-2
M. Wt: 451.1 g/mol
InChI Key: MXPSGLMEVFFXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is an organic compound with the molecular formula C16H13Cl2IO3 It is a derivative of benzaldehyde, featuring a dichlorobenzyl group, an ethoxy group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl alcohol, 3-ethoxy-5-iodophenol, and benzaldehyde.

    Etherification: The 2,4-dichlorobenzyl alcohol undergoes etherification with 3-ethoxy-5-iodophenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Formylation: The resulting intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures during the reactions to avoid side reactions.

    Purification: Using techniques such as recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid.

    Reduction: 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Similar structure but lacks the ethoxy and iodine substituents.

    4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: Similar structure but with different positions of chlorine atoms.

Uniqueness

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is unique due to the presence of both ethoxy and iodine substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2IO3/c1-2-21-15-6-10(8-20)5-14(19)16(15)22-9-11-3-4-12(17)7-13(11)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPSGLMEVFFXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190735
Record name 4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345980-29-2
Record name 4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345980-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
Reactant of Route 5
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.